1-Fluoro-3-(3-(trifluoromethoxy)phenyl)naphthalene
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Overview
Description
1-Fluoro-3-(3-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C₁₇H₁₀F₄O It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of 1-Fluoro-3-(3-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve optimizing reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
1-Fluoro-3-(3-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(3-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(3-(trifluoromethoxy)phenyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 1-Fluoro-3-(3-(trifluoromethoxy)phenyl)naphthalene include other fluorinated aromatic compounds and trifluoromethoxy-substituted naphthalenes. These compounds share some chemical properties but differ in their specific reactivity and applications. The presence of both fluoro and trifluoromethoxy groups in this compound makes it unique and potentially more versatile in certain applications .
Properties
Molecular Formula |
C17H10F4O |
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Molecular Weight |
306.25 g/mol |
IUPAC Name |
1-fluoro-3-[3-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-10-13(8-12-4-1-2-7-15(12)16)11-5-3-6-14(9-11)22-17(19,20)21/h1-10H |
InChI Key |
MWWKQFRXDWRQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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